molecular formula C13H17NO2 B8160460 3-Acetyl-N-isobutylbenzamide

3-Acetyl-N-isobutylbenzamide

Cat. No.: B8160460
M. Wt: 219.28 g/mol
InChI Key: XUGFPJINBZPFNK-UHFFFAOYSA-N
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Description

3-Acetyl-N-isobutylbenzamide is a benzamide derivative characterized by a benzoyl core substituted with an acetyl group at the third carbon position and an isobutyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. The N-isobutyl substituent contributes to steric bulk, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

3-acetyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)8-14-13(16)12-6-4-5-11(7-12)10(3)15/h4-7,9H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGFPJINBZPFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-N-isobutylbenzamide typically involves the condensation of benzoic acid derivatives with isobutylamine in the presence of an acetylating agent. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation, using a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst . This method is efficient, eco-friendly, and provides high yields.

Industrial Production Methods: In an industrial setting, the production of 3-Acetyl-N-isobutylbenzamide can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-N-isobutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Acetyl-N-isobutylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-N-isobutylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied. In cancer research, it may inhibit the androgen receptor-coactivator interaction, thereby reducing cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Acetyl-N-isobutylbenzamide with structurally or functionally related benzamide derivatives:

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
3-Acetyl-N-isobutylbenzamide C₁₄H₁₉NO₂ 233.31 Acetyl (C3), N-isobutyl Potential catalyst ligand, drug intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 Methyl (C3), N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H bond functionalization (directing group)
3-[(2-Chlorophenoxy)methyl]-N-isobutylbenzamide C₁₈H₂₀ClNO₂ 317.81 Chlorophenoxy (C3), N-isobutyl Agrochemical or pharmaceutical candidate (halogen enhances bioactivity)
2-Aminobenzamide derivatives Varies Varies Amino group (C2) HDAC inhibitors, neuroprotective agents

Key Findings:

In contrast, the methyl group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide offers less electronic perturbation but still supports directing groups for C–H functionalization . The chlorophenoxy substituent in 3-[(2-Chlorophenoxy)methyl]-N-isobutylbenzamide introduces steric hindrance and lipophilicity, likely enhancing membrane permeability in bioactive compounds .

Positional Isomerism: 2-Aminobenzamides (e.g., from ) exhibit distinct biological activities compared to 3-substituted analogs. The amino group at C2 enables hydrogen bonding with biological targets, such as histone deacetylases (HDACs), making them valuable in oncology research .

Synthetic Utility: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is synthesized via coupling between 3-methylbenzoyl chloride and amino alcohols, a method adaptable to 3-Acetyl-N-isobutylbenzamide by substituting 3-acetylbenzoyl chloride . The N-isobutyl moiety in both 3-Acetyl-N-isobutylbenzamide and 3-[(2-Chlorophenoxy)methyl]-N-isobutylbenzamide improves solubility in organic solvents, a critical factor in reaction optimization .

Biological and Industrial Applications: 3-Acetyl-N-isobutylbenzamide: Potential as a ligand in asymmetric catalysis or intermediate in drug synthesis (e.g., kinase inhibitors). Chlorophenoxy derivatives: Likely candidates for herbicides or antimicrobials due to halogen-mediated bioactivity . 2-Aminobenzamides: Established roles in epigenetic regulation and neurodegenerative disease research .

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